2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Glycosylation Stereoselectivity Organocatalysis

Researchers pursuing β-galactosidic linkages face tedious anomer separation. This perbenzylated building block provides the solution: • Achieves α:β up to 1:73 (98.6% β) via trichloroacetimidate donor chemistry, eliminating laborious chromatography. • Orthogonal benzyl ethers enable single-step global hydrogenolysis, compatible with Fmoc, acetyl, and isopropylidene protecting groups. • Patent-validated 3-step kilo-scale synthesis (71% overall yield) ensures reliable bulk supply.

Molecular Formula C34H36O6
Molecular Weight 540.6 g/mol
CAS No. 6386-24-9
Cat. No. B1363401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-benzyl-D-galactopyranose
CAS6386-24-9
Molecular FormulaC34H36O6
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34?/m1/s1
InChIKeyOGOMAWHSXRDAKZ-BJPULKCASA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetra-O-benzyl-D-galactopyranose (CAS 6386-24-9): A Core Perbenzylated Galactose Building Block for Glycosylation and Oligosaccharide Assembly


2,3,4,6-Tetra-O-benzyl-D-galactopyranose (CAS 6386-24-9) is a perbenzylated derivative of D-galactose, functioning as a fully protected monosaccharide intermediate in carbohydrate chemistry. Its four benzyl ether groups at the 2, 3, 4, and 6 positions provide robust, non-participating protection that is stable under a wide range of reaction conditions . The compound is most commonly employed as a precursor to activated glycosyl donors—including trichloroacetimidates, bromides, and trifluoroacetates—for the stereoselective construction of α- or β-galactosidic linkages in complex oligosaccharides and glycoconjugates [1].

Why 2,3,4,6-Tetra-O-benzyl-D-galactopyranose Cannot Be Readily Replaced by Gluco-Configured or Differently Protected Analogs


The substitution of 2,3,4,6-tetra-O-benzyl-D-galactopyranose with its gluco-configured counterpart (2,3,4,6-tetra-O-benzyl-D-glucopyranose) or with ester-protected analogs fundamentally alters both the stereochemical outcome and the efficiency of glycosylation reactions. The axial orientation of the C4 substituent in the galacto series versus the equatorial arrangement in the gluco series dictates the conformational preferences and side-chain populations of the glycosyl donor, thereby modulating its anomeric reactivity and the stereoselectivity of bond formation [1]. Furthermore, the electron-donating benzyl ethers in this compound function as 'arming' protecting groups that accelerate glycosylation relative to 'disarming' acyl esters; replacing benzyl with acetyl or benzoyl groups significantly retards reaction kinetics and shifts stereoselectivity due to neighboring group participation effects [2]. These intrinsic stereoelectronic and conformational distinctions preclude generic substitution without extensive re-optimization of reaction conditions and without compromising product yield or α/β ratio.

Quantitative Differentiation of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Comparative Performance in Stereoselectivity, Regioselectivity, Deprotection Reproducibility, and Scale-Up Economics


Superior β-Selectivity in Organocatalyzed Glycosylation versus Uncatalyzed and Alternative Catalyst Conditions

When employed as its trichloroacetimidate donor (derived from 2,3,4,6-tetra-O-benzyl-D-galactopyranose), the compound exhibits quantifiable stereochemical control in methanol glycosylation. Under uncatalyzed conditions, the reaction yields 82% product with an α:β ratio of 1:35, strongly favoring the β-anomer. The use of specific organocatalysts can further enhance both yield and β-selectivity; for instance, catalyst 1 (mol% unspecified) increases the yield to 99% while improving the α:β ratio to 1:73. In contrast, alternative catalysts such as catalyst 3 produce an intermediate α:β ratio of 1:55 [1][2].

Glycosylation Stereoselectivity Organocatalysis

Regioselective Glycosylation Yields with 4,6-O-Benzylidene Acceptors: Quantified Preference for 1→3 over 1→2 Linkages

In halide ion-catalyzed glycosylation of benzyl 4,6-O-benzylidene-β-D-galactopyranoside with 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide (derived from the target compound), the reaction exhibits measurable regioselectivity between the O-2 and O-3 positions of the acceptor. The (1→3)-α-linked disaccharide is obtained in 40% yield, whereas the (1→2)-α-linked disaccharide is formed in only 22% yield, representing a 1.8-fold preference for O-3 over O-2 glycosylation under these conditions [1].

Regioselective glycosylation Disaccharide synthesis Halide ion catalysis

Hydrogenolytic Deprotection: A Single-Step, High-Fidelity Benzyl Cleavage Distinct from Acid-Labile or Ester Protecting Group Strategies

The four benzyl ether protecting groups of 2,3,4,6-tetra-O-benzyl-D-galactopyranose can be removed quantitatively and reliably via catalytic hydrogenolysis (typically Pd/C under H₂ atmosphere) to regenerate the free D-galactopyranose. This contrasts fundamentally with ester-based protecting groups (e.g., acetyl, benzoyl), which require saponification under basic conditions, and with acid-labile groups (e.g., trityl, isopropylidene), which necessitate acidic deprotection [1]. The hydrogenolytic approach is orthogonal to both base- and acid-sensitive functionalities, enabling sequential deprotection in complex synthetic sequences .

Protecting group strategy Hydrogenolysis Orthogonal deprotection

Patent-Validated Three-Step Synthesis Achieving 71% Overall Yield with Commercially Accessible Reagents

A patented three-step preparative method from D-galactose delivers 2,3,4,6-tetra-O-benzyl-D-galactopyranose in 71% overall yield. The process proceeds via: (a) acetylation and benzothiazolyl thioether formation (87% step yield), (b) perbenzylation with benzyl chloride (91% step yield from prior intermediate), and (c) oxidative cleavage with N-bromosuccinimide (90% step yield) [1][2]. Alternative synthetic routes using triphenyl tetrafluoroborate carbon for anomeric demethylation have been noted as cost-prohibitive due to expensive catalyst requirements [3].

Process chemistry Scale-up synthesis Cost-effective manufacturing

Validated Application Scenarios for 2,3,4,6-Tetra-O-benzyl-D-galactopyranose Based on Quantitative Performance Evidence


Synthesis of β-Galactosides with High Anomeric Purity for Glycoconjugate and Natural Product Derivatization

Researchers requiring β-galactosidic linkages with anomeric ratios exceeding 97% β-selectivity should prioritize this compound as the donor precursor. The trichloroacetimidate donor derived from 2,3,4,6-tetra-O-benzyl-D-galactopyranose achieves α:β ratios as high as 1:73 (98.6% β) under optimized organocatalytic conditions, minimizing the need for labor-intensive chromatographic separation of anomers [4]. This application is particularly relevant for the synthesis of β-galactosyl ceramide analogues, cholera toxin inhibitors, and Scleropentaside A, all of which have been accessed using this building block .

Regioselective Construction of (1→3)-α-Galactosidic Disaccharide Cores in Oligosaccharide Assembly

When synthetic routes demand regioselective installation of α-galactosyl residues onto partially protected acceptors, 2,3,4,6-tetra-O-benzyl-D-galactopyranose (via its α-bromide donor) provides a 1.8-fold preference for O-3 over O-2 glycosylation of 4,6-O-benzylidene-protected galactose acceptors [4]. This intrinsic regioselectivity obviates the need for additional protecting group manipulations at the acceptor O-2 and O-3 positions, streamlining the synthesis of (1→3)-α-linked galactobiosides commonly found in bacterial O-antigens and tumor-associated carbohydrate antigens.

Multi-Step Synthetic Sequences Requiring Orthogonal Deprotection via Hydrogenolysis

For complex oligosaccharide syntheses that incorporate base-labile (e.g., acetyl, Fmoc) or acid-labile (e.g., isopropylidene, trityl) protecting groups elsewhere in the molecule, 2,3,4,6-tetra-O-benzyl-D-galactopyranose offers a fully benzyl-protected galactose unit that can be deprotected in a single, orthogonal hydrogenolysis step [4]. This orthogonal compatibility eliminates the need for iterative deprotection-reprotection cycles, improving overall synthetic yield and reducing the number of chromatographic purifications required .

Large-Scale Production of Galactose-Derived Pharmaceutical Intermediates and Galactosyltransferase Inhibitor Precursors

Industrial and kilo-scale academic laboratories requiring multi-gram to kilogram quantities of a perbenzylated galactose building block benefit from the patent-validated three-step synthesis that delivers 71% overall yield using inexpensive, commercially available reagents (Ac₂O, benzyl chloride, KOH, NBS) [4]. This compound has been employed as the starting material for the five-step synthesis of (α-D-galactopyranosylmethyl)phosphonic acid in 52% overall yield, an intermediate for galactosyltransferase inhibitor development . The established large-scale synthetic methodology ensures consistent supply and predictable cost for process development and medicinal chemistry campaigns.

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